1-Bromo-3-ethylpentane physical properties
1-Bromo-3-ethylpentane physical properties
An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-ethylpentane
Introduction
1-Bromo-3-ethylpentane (CAS No: 1647-24-1) is a branched-chain alkyl halide.[1] As a primary bromoalkane, its structure consists of a seven-carbon backbone with a bromine atom attached to a primary carbon and an ethyl group at the 3-position.[1] This configuration makes it a valuable intermediate and building block in organic synthesis, particularly in reactions where a C7 alkyl group is introduced, such as in the formation of Grignard reagents or in nucleophilic substitution reactions. Understanding its physical properties is paramount for researchers and drug development professionals to effectively handle, store, and utilize this compound in experimental designs, ensuring both safety and reaction optimization. This guide provides a comprehensive overview of the core physical characteristics of 1-Bromo-3-ethylpentane, grounded in available chemical data and established scientific principles.
Section 1: Chemical Identity and Molecular Structure
Precise identification is the foundation of chemical research. 1-Bromo-3-ethylpentane is systematically identified by several key descriptors that define its unambiguous molecular structure.
The structure features a chiral center at the third carbon, although it is commonly supplied as a racemic mixture. The primary carbon-bromine bond is the key reactive site, susceptible to nucleophilic attack and other transformations common to alkyl halides.
Section 2: Core Physical and Chemical Properties
The physical state, solubility, and other macroscopic properties of a compound are dictated by its molecular weight, structure, and resultant intermolecular forces. For 1-Bromo-3-ethylpentane, these properties are summarized below.
Data Presentation: Physical Property Summary
| Property | Value | Source |
| Molecular Weight | 179.10 g/mol | [1][2] |
| Monoisotopic Mass | 178.03571 Da | [1] |
| Physical State | Liquid (at standard temperature and pressure) | Inferred from properties |
| XLogP3 (Predicted) | 3.8 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Rotatable Bond Count | 4 | [2] |
| Solubility | Low solubility in water; soluble in organic solvents. | [3][4] |
Discussion of Properties
The molecular weight of 179.10 g/mol is a fundamental property derived from its atomic composition.[1][2] The molecule's nonpolar character, arising from the hydrocarbon chain, is significant. This is quantitatively suggested by the predicted XLogP3 value of 3.8, which indicates a high degree of lipophilicity (fat-solubility) over hydrophilicity (water-solubility).[1]
Consequently, 1-Bromo-3-ethylpentane exhibits low solubility in polar solvents like water but is expected to be miscible with common nonpolar organic solvents such as ethers, hydrocarbons, and chlorinated solvents.[3][4] This behavior is a direct result of the principle that "like dissolves like"; the van der Waals forces between the alkyl halide molecules are comparable to those between the halide and nonpolar solvent molecules.[4] As a bromoalkane, it is denser than water.[3]
Section 3: Experimental Protocol - Determination of Boiling Point via Simple Distillation
The boiling point is a critical physical constant for a liquid, providing an indication of its volatility and purity. The following protocol outlines a self-validating method for its determination. The causality behind each step is explained to ensure experimental integrity.
Objective: To determine the atmospheric boiling point of 1-Bromo-3-ethylpentane.
Materials:
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1-Bromo-3-ethylpentane sample
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Round-bottom flask (25 or 50 mL)
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Distillation head with thermometer adapter
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Condenser (Liebig or similar)
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Receiving flask
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Calibrated thermometer (-10 to 200 °C range)
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Heating mantle with a controller
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Boiling chips or magnetic stir bar
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Clamps and stand
Methodology:
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Apparatus Assembly:
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Assemble a simple distillation apparatus, ensuring all glass joints are securely clamped and properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
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Causality: Correct thermometer placement is crucial. If too high, the recorded temperature will be lower than the actual boiling point; if too low, it will be influenced by superheated liquid, leading to an inaccurate, higher reading.
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-
Sample Preparation:
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Charge the round-bottom flask with 10-15 mL of 1-Bromo-3-ethylpentane. Add 2-3 boiling chips or a magnetic stir bar.
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Causality: Boiling chips or stirring prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation, ensuring a steady and controlled boil.
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-
Distillation Process:
-
Begin circulating cold water through the condenser, with water entering at the bottom inlet and exiting at the top outlet.
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Causality: This counter-current flow ensures the most efficient cooling and condensation of the vapor.
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Apply heat gradually using the heating mantle. The goal is a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask.
-
Causality: Gradual heating prevents superheating and ensures that the vapor and liquid are in equilibrium, which is the condition under which the boiling point is defined. A rapid rate can lead to an erroneously high temperature reading.
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-
Data Recording:
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Record the temperature when the first drop of distillate is collected and monitor the temperature throughout the distillation. A pure compound will exhibit a stable and narrow boiling range (typically 1-2 °C).
-
Record the stable temperature plateau as the observed boiling point.
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-
Validation and Correction:
-
Record the ambient atmospheric pressure. If the pressure is not exactly 760 mmHg (1 atm), the observed boiling point must be corrected using a nomograph or the Clausius-Clapeyron relation.
-
Causality: The boiling point of a liquid is dependent on the external pressure. This correction standardizes the measurement, making it comparable to literature values.
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Section 4: Synthesis Pathway and Mechanistic Overview
1-Bromo-3-ethylpentane is typically synthesized from its corresponding alcohol, 3-ethylpentan-1-ol, via a nucleophilic substitution reaction. A common and efficient method involves the use of phosphorus tribromide (PBr₃). This reaction proceeds through an Sₙ2 mechanism, which is highly effective for primary alcohols.
The overall transformation is: 3 CH₃CH₂CH(CH₂CH₃)CH₂OH + PBr₃ → 3 CH₃CH₂CH(CH₂CH₃)CH₂Br + H₃PO₃
The workflow involves the reaction of the primary alcohol with PBr₃, followed by a workup procedure to isolate and purify the desired 1-Bromo-3-ethylpentane product.
Caption: Sₙ2 synthesis of 1-Bromo-3-ethylpentane from 3-ethylpentan-1-ol.
Section 5: Safety, Handling, and Storage
As a flammable and irritant chemical, proper safety protocols are mandatory when working with 1-Bromo-3-ethylpentane.
GHS Hazard Classification[1]
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Flammable Liquid: H226 - Flammable liquid and vapor.
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Skin Irritation: H315 - Causes skin irritation.
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Eye Irritation: H319 - Causes serious eye irritation.
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Respiratory Irritation: H335 - May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
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Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]
-
PPE: Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a lab coat to prevent eye and skin contact.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material.[5][6]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[5][6]
-
The storage area should be designated as a "flammables area."[5]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17763800, 1-Bromo-3-ethylpentane. Available from: [Link]
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Cole-Parmer (Date unavailable). Material Safety Data Sheet - 1-Bromopentane, 98%. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 39899, 1-Bromo-3-methylpentane. Available from: [Link]
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Fisher Scientific (2009). SAFETY DATA SHEET - 1-Bromopentane. Available from: [Link]
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PubChemLite (2025). 1-bromo-3-ethylpentane (C7H15Br). Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15752632, 1-Bromo-3,3-diethylpentane. Available from: [Link]
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Wiley (Date unavailable). 1-Bromo-3-methyl-pentane - SpectraBase. Available from: [Link]
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Reddit (2021). 1-bromo-3-ethyl-2-methylpentane synthesized from 1-propyne, any issues with this? : r/OrganicChemistry. Available from: [Link]
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Chemsrc (2025). 1-Bromo-3-methylpentane | CAS#:51116-73-5. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21200746, 1-Bromo-3-(bromomethyl)-3-ethylpentane. Available from: [Link]
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Samagra (2018-19). Haloalkanes and Haloarenes. Available from: [Link]
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